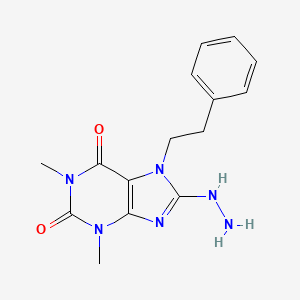

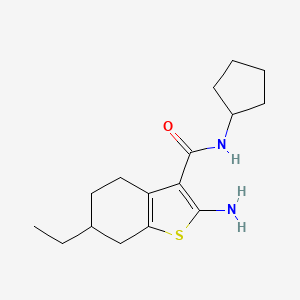

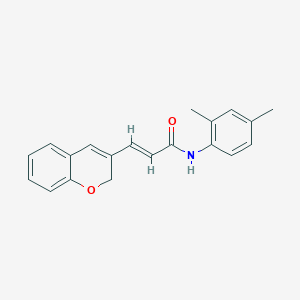

![molecular formula C16H14O3 B2515702 3-[2-(4-Methylphenoxy)phenyl]acrylic acid CAS No. 1164477-18-2](/img/structure/B2515702.png)

3-[2-(4-Methylphenoxy)phenyl]acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[2-(4-Methylphenoxy)phenyl]acrylic acid" is a derivative of cinnamic acid, where the phenyl ring is substituted with a 4-methylphenoxy group. This structural motif is common in various compounds that exhibit a range of biological activities, such as antihyperglycemic and anticancer properties. The presence of the acrylic acid moiety suggests potential reactivity typical of alkenes, such as participation in addition reactions.

Synthesis Analysis

The synthesis of compounds related to "this compound" often involves the Knoevenagel reaction, which is a method for creating carbon-carbon double bonds by condensing aldehydes with active methylene compounds. For instance, (E)-3-(3,4-Dihydroxyphenyl)acrylic acid was prepared from 3,4-dimethoxybenzaldehyde using this reaction, followed by demethylation . Similarly, the synthesis of various aryl-substituted cinnamic acid derivatives, which are structurally related to the compound , has been reported . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been studied using techniques such as single-crystal X-ray diffraction. For example, the E and Z isomers of a dimethoxyphenyl-methoxyphenyl acrylic acid were separated and their structures confirmed by X-ray crystallography . These studies provide insights into the geometric configuration of the double bond and the overall molecular conformation, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Compounds with acrylic acid moieties are known to participate in various chemical reactions. The Claisen ortho ester rearrangement has been used to prepare 2-substituted acrylates, demonstrating the versatility of acrylate derivatives in synthetic chemistry . Additionally, the electrochemical behavior of related compounds, such as methyl 2-[p-nitrophenyl(hydroxy)methyl]acrylate, has been studied, revealing insights into their reactivity with glutathione and oxygen . These studies suggest that "this compound" could also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives can be influenced by substituents on the phenyl ring. For instance, the introduction of electron-releasing groups has been found to enhance the antihyperglycemic activity of thiazolidinedione derivatives of aryl-substituted cinnamic acids . Spectroscopic techniques such as IR, UV-vis, and NMR have been employed to characterize similar compounds . Theoretical studies, including density functional theory calculations, have been used to predict the optoelectronic properties of related molecules, which could be relevant for the design of materials with specific electronic characteristics . These approaches could be applied to "this compound" to determine its properties and potential applications.

Applications De Recherche Scientifique

Liquid Crystal Side Chain Polymers

3-[2-(4-Methylphenoxy)phenyl]acrylic acid derivatives are used in the synthesis of liquid crystal side chain polymers. These polymers, due to their mesogenic properties, are relevant in the creation of materials with liquid crystalline phases. This is particularly important for applications requiring specific temperature ranges and response times, such as display technologies. For instance, polymers synthesized from acrylates and 4-hydroxyphenyl 2(S)-[2(S)-methylbutoxy]propionate exhibit enantiotropic S∗c and SA phases, making them suitable for electric field-responsive applications (Tsai, Kuo, & Yang, 1994).

Optoelectronic Properties

The compound 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, which shares a similar structure with this compound, has been extensively studied for its optoelectronic properties. These properties are crucial for the development of dyes in dye-sensitized solar cells (DSSC), highlighting its potential in solar energy conversion. The compound's favorable properties, such as dipole moment, polarizability, and hyperpolarizability, indicate its suitability as a nonlinear optical material, which is significant for various photonic and optoelectronic applications (Fonkem et al., 2019).

Novel Acrylic Acid Derivatives in Polymer Synthesis

Research has also focused on the synthesis and copolymerization of novel acrylic acid derivatives, including phenoxy ring-substituted isopropyl phenylcyanoacrylates. These derivatives are synthesized and copolymerized with styrene, leading to the creation of new copolymers with potential applications in creating coatings, adhesives, and various polymeric materials. The thermal decomposition behavior of these copolymers is also studied, providing insights into their stability and suitability for high-temperature applications (Whelpley et al., 2022).

Therapeutic Applications

While not directly related to this compound, cinnamic acid derivatives, which share a structural similarity, have been extensively studied for their medicinal properties, particularly as anticancer agents. The 3-phenyl acrylic acid functionality in cinnamic acids provides reactive sites for substitution, leading to the development of various therapeutic compounds. These derivatives have received attention in medicinal research for their antitumor efficacy, highlighting the broader potential of acrylic acid derivatives in therapeutic applications (De, Baltas, & Bedos-Belval, 2011).

Propriétés

IUPAC Name |

(E)-3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNQHBBTUXRJAP-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

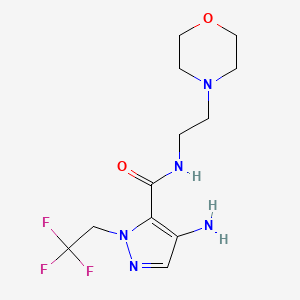

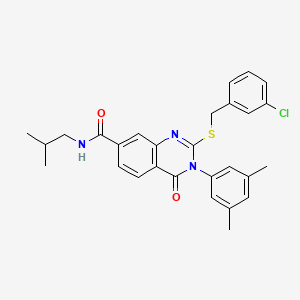

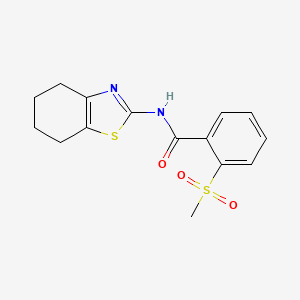

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

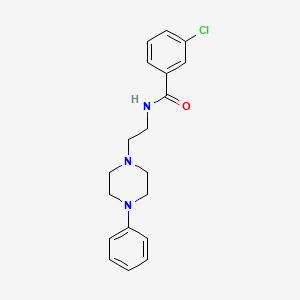

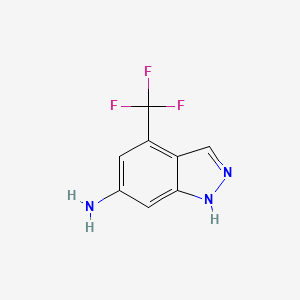

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

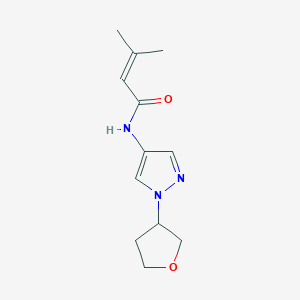

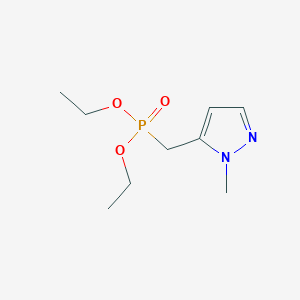

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)

![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)